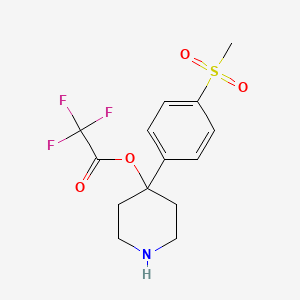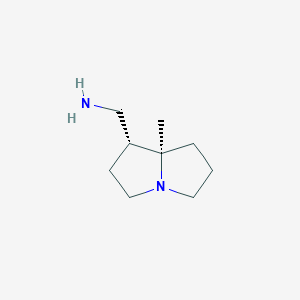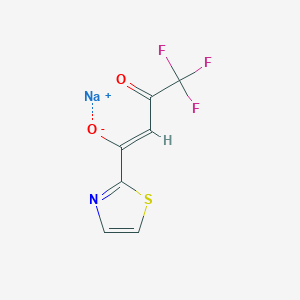![molecular formula C12H11F3N2S B12856369 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a compound that features a quinoline ring substituted with a trifluoromethyl group at the 8-position and an aminoethanethiol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Amination and Thiolation: The aminoethanethiol group can be introduced through a nucleophilic substitution reaction using 2-chloroethanethiol and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiol groups.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the thiol group can participate in redox reactions or form covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-Amino-4-(trifluoromethyl)benzoic acid
Propriétés
Formule moléculaire |
C12H11F3N2S |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17) |
Clé InChI |
CFAVLBQTJRINFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)




![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)






